
5-Amino-1-(3-bromophenyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(3-bromophenyl)pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: The synthesis of this compound often involves the bromination of phenyl derivatives followed by cyclization reactions. The bromination step can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation Reactions: The cyclization step typically involves condensation reactions with hydrazine derivatives. The reaction conditions include heating the mixture in an inert atmosphere to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group, enhancing the compound's reactivity.
Substitution: Substitution reactions at the bromine position can be carried out using nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron powder and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the pyrazole ring.
Reduction Products: Amino derivatives with enhanced reactivity.
Substitution Products: Derivatives with different functional groups at the bromine position.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, which are important in pharmaceuticals and agrochemicals. Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound can be used to develop new therapeutic agents due to its biological activity. Industry: It serves as a building block in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Amino-1-(3-bromophenyl)pyrazole-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparaison Avec Des Composés Similaires
5-Amino-1-(4-bromophenyl)pyrazole-3-carboxamide: Similar structure with bromine at a different position on the phenyl ring.
5-Amino-1-(3-chlorophenyl)pyrazole-3-carboxamide: Similar structure with chlorine instead of bromine.
5-Amino-1-(3-iodophenyl)pyrazole-3-carboxamide: Similar structure with iodine instead of bromine.
Uniqueness: The presence of the bromine atom at the 3-position on the phenyl ring makes 5-Amino-1-(3-bromophenyl)pyrazole-3-carboxamide unique compared to its analogs. This difference can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H9BrN4O |
|---|---|
Poids moléculaire |
281.11 g/mol |
Nom IUPAC |
5-amino-1-(3-bromophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9BrN4O/c11-6-2-1-3-7(4-6)15-9(12)5-8(14-15)10(13)16/h1-5H,12H2,(H2,13,16) |
Clé InChI |
JTUNCAVHYIENLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)N2C(=CC(=N2)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
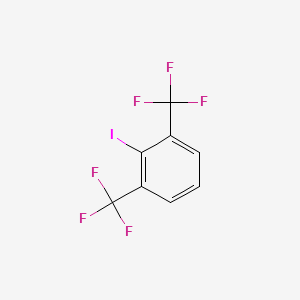
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)

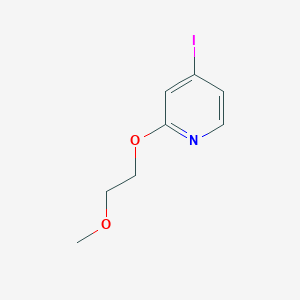
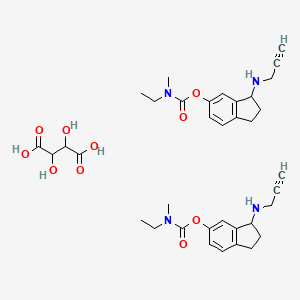
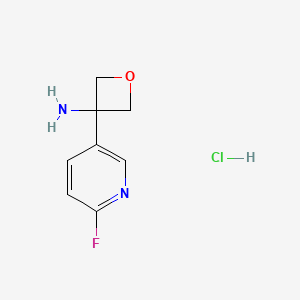
![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
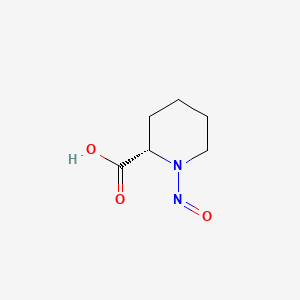
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
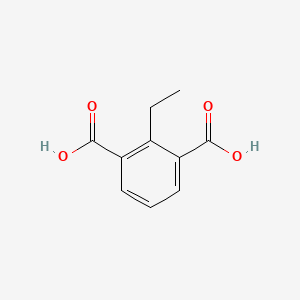
![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
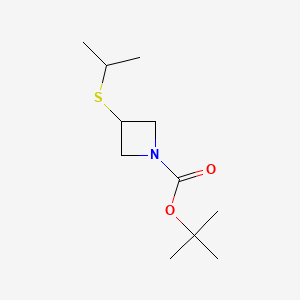
![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)
